1-(1,3-Benzodioxol-5-yl)-3-(3,4-dimethoxybenzyl)urea
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Overview
Description
“N-(1,3-BENZODIOXOL-5-YL)-N’-(3,4-DIMETHOXYBENZYL)UREA” is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a benzodioxole moiety and a dimethoxybenzyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1,3-BENZODIOXOL-5-YL)-N’-(3,4-DIMETHOXYBENZYL)UREA” typically involves the reaction of 1,3-benzodioxole-5-amine with 3,4-dimethoxybenzyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the carbonyl group of the urea moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, “N-(1,3-BENZODIOXOL-5-YL)-N’-(3,4-DIMETHOXYBENZYL)UREA” could be used as a building block for the synthesis of more complex molecules. Its unique structure may make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be studied for its potential interactions with biological macromolecules. Its structural features could make it a candidate for enzyme inhibition studies or as a ligand in receptor binding assays.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. It might exhibit activity against certain diseases or conditions, making it a potential lead compound for drug development.
Industry
In industry, “N-(1,3-BENZODIOXOL-5-YL)-N’-(3,4-DIMETHOXYBENZYL)UREA” could be used in the development of new materials or as a specialty chemical in various applications.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. It might act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-BENZODIOXOL-5-YL)-N’-(3,4-DIMETHOXYBENZYL)CARBAMATE
- N-(1,3-BENZODIOXOL-5-YL)-N’-(3,4-DIMETHOXYBENZYL)THIOUREA
- N-(1,3-BENZODIOXOL-5-YL)-N’-(3,4-DIMETHOXYBENZYL)AMINE
Uniqueness
Compared to similar compounds, “N-(1,3-BENZODIOXOL-5-YL)-N’-(3,4-DIMETHOXYBENZYL)UREA” may exhibit unique properties due to the presence of both the benzodioxole and dimethoxybenzyl groups
Properties
Molecular Formula |
C17H18N2O5 |
---|---|
Molecular Weight |
330.33 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(3,4-dimethoxyphenyl)methyl]urea |
InChI |
InChI=1S/C17H18N2O5/c1-21-13-5-3-11(7-15(13)22-2)9-18-17(20)19-12-4-6-14-16(8-12)24-10-23-14/h3-8H,9-10H2,1-2H3,(H2,18,19,20) |
InChI Key |
NOSKMSZZZNFQCY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NC2=CC3=C(C=C2)OCO3)OC |
Origin of Product |
United States |
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